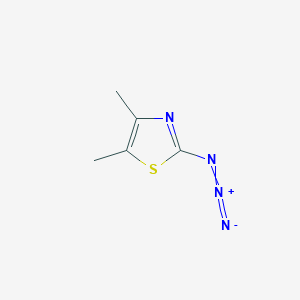
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a chemical compound with the molecular formula C11H20N4. It features a triazole ring, a cyclohexyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an aluminum chloride catalyst.
Attachment of the Amine Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The triazole ring can be reduced to form a dihydrotriazole using reducing agents like lithium aluminum hydride.
Substitution: The cyclohexyl group can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts such as palladium on carbon, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological molecules, influencing their function.
類似化合物との比較
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine can be compared with other similar compounds, such as:
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)methylpiperazine: This compound contains a piperazine ring instead of an amine group, which may alter its biological activity and chemical reactivity.
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine: This compound has a propan-2-amine group, which may affect its pharmacokinetic properties and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H22N4 |
|---|---|
分子量 |
222.33 g/mol |
IUPAC名 |
1-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C12H22N4/c1-9(13-2)12-14-11(15-16(12)3)10-7-5-4-6-8-10/h9-10,13H,4-8H2,1-3H3 |
InChIキー |
KJIJQYILGYRGIG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=NN1C)C2CCCCC2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B13525012.png)


![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)

![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)




